N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-3,4,5-trimethoxy-benzamide
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Overview
Description
“N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-3,4,5-trimethoxy-benzamide” is a compound that contains a naphtho[1,2-d]thiazole core, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a naphtho[1,2-d]thiazole core, with a benzamide group substituted with three methoxy groups at the 3, 4, and 5 positions . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.Scientific Research Applications
Antimicrobial and Anti-proliferative Applications
Compounds related to the specified chemical structure have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. For example, a series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety were studied for their potential in inhibiting microbial growth and proliferation of cancer cells. Some derivatives showed promising results against specific bacterial strains and cancer cell lines, indicating their potential in developing new antimicrobial and anticancer agents (Mansour et al., 2020).
Semiconducting Polymers
Naphthodithiophene diimide (NDTI)-based semiconducting polymers incorporating various comonomer units, including thiazoles, have been synthesized. These polymers exhibit air-stable electron transport properties, making them suitable for applications in field-effect transistors (FETs) as ambipolar or unipolar n-channel materials. The research highlights the importance of the electronic nature of comonomer units in affecting the HOMO and LUMO energy levels of the polymers, which is crucial for their electronic applications (Nakano et al., 2015).
Eco-friendly Synthesis and Antimicrobial Activities
An eco-friendly synthesis approach for dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives has been developed, leading to compounds with significant in vitro antimicrobial effects. This approach demonstrates the potential for developing environmentally benign processes for synthesizing bioactive compounds with antimicrobial properties (Mathew et al., 2010).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, such as this one, have been found to inhibit various targets like tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group in its structure is known to play a critical role in fitting into the binding sites of target proteins, thereby affecting their function . The thiazole ring, another key component of the compound, can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which may contribute to its interaction with its targets.
Biochemical Pathways
Compounds containing the tmp group have been associated with anti-cancer effects by effectively inhibiting various targets and their associated pathways .
Pharmacokinetics
It’s worth noting that the tmp group has been incorporated in a wide range of therapeutically interesting drugs , suggesting potential bioavailability.
Result of Action
Compounds containing the tmp group have displayed notable anti-cancer effects , suggesting that this compound may also have similar effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-25-15-10-13(11-16(26-2)19(15)27-3)20(24)23-21-22-18-14-7-5-4-6-12(14)8-9-17(18)28-21/h4-7,10-11H,8-9H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDYSJUZAXIBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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